molecular formula C6H12N3O2PS2 B14668539 N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide CAS No. 37560-93-3

N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide

Cat. No.: B14668539
CAS No.: 37560-93-3
M. Wt: 253.3 g/mol
InChI Key: KFEWGIGEWVRFCK-UHFFFAOYSA-N
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Description

N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide is a complex organic compound featuring a unique combination of functional groups, including an aziridine ring, a phosphoryl group, and a carbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the electrocatalytic aziridination of alkenes, which uses a catalytic quantity of n-Bu4NI and N-aminophthalimide as a nitrogen source . Another approach is the aza-Corey–Chaykovsky reaction, which employs N-tert-butylsulfinyl ketimine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale aziridination processes, utilizing advanced catalytic systems to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The aziridine ring is particularly reactive and can be opened by nucleophiles, leading to a variety of products .

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are also frequently used .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions can yield amines or alcohols, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide involves its interaction with specific molecular targets, leading to various biochemical effects. The aziridine ring can undergo nucleophilic attack, resulting in the formation of reactive intermediates that interact with cellular components . The phosphoryl group may also play a role in modulating the compound’s activity by participating in phosphoryl transfer reactions .

Properties

CAS No.

37560-93-3

Molecular Formula

C6H12N3O2PS2

Molecular Weight

253.3 g/mol

IUPAC Name

N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide

InChI

InChI=1S/C6H12N3O2PS2/c1-2-11-12(10,7-5-13)8-6(14)9-3-4-9/h5H,2-4H2,1H3,(H2,7,8,10,13,14)

InChI Key

KFEWGIGEWVRFCK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC=S)NC(=S)N1CC1

Origin of Product

United States

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